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Compound of Interest

Ethyl 5-bromo-2-phenyithiazole-4-
Compound Name:
carboxylate

Cat. No.: B1461700

An In-Depth Technical Guide to Ethyl 5-bromo-2-phenylthiazole-4-carboxylate (CAS
914347-21-0): A Keystone Scaffold for Modern Drug Discovery

Executive Summary

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is a highly functionalized heterocyclic
compound that serves as a critical building block in medicinal chemistry and drug discovery. Its
structure incorporates three key features for chemical diversification: a stable 2-phenylthiazole
core, a reactive bromine atom at the 5-position, and an ethyl ester at the 4-position. This
unique combination allows for the strategic and modular synthesis of vast libraries of
compounds. The thiazole ring itself is a "privileged scaffold," found in numerous FDA-approved
drugs and biologically active molecules, underscoring the therapeutic potential of its
derivatives.[1][2][3] This guide provides a comprehensive technical overview for researchers
and drug development professionals, detailing the compound's properties, synthesis, reactivity,
and its proven applications as a versatile intermediate in the creation of novel therapeutic
agents.

The Thiazole Moiety: A Privileged Scaffold in
Medicinal Chemistry

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a
cornerstone of modern medicinal chemistry.[4] Its prevalence in nature, exemplified by its
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presence in Vitamin B1 (thiamine), hints at its fundamental biological compatibility.[S] Synthetic
thiazole derivatives have been shown to exhibit a remarkable breadth of pharmacological
activities, including anticancer, antimicrobial, anti-inflammatory, antifungal, and CNS-regulating
properties.[1][2][6] The stability of the thiazole ring, coupled with its ability to engage in
hydrogen bonding and other non-covalent interactions, makes it an ideal scaffold for designing
molecules that can effectively interact with biological targets.[3] The development of drugs like
the antiretroviral Ritonavir and the anti-inflammatory Meloxicam showcases the therapeutic
success of this versatile moiety.[1][2]

Physicochemical Profile of Ethyl 5-bromo-2-
phenylthiazole-4-carboxylate

A clear understanding of a compound's physical and chemical properties is fundamental for its
application in synthesis and development. The key characteristics of Ethyl 5-bromo-2-
phenylthiazole-4-carboxylate are summarized below.

Property Value Source(s)
CAS Number 914347-21-0 (71181191
Molecular Formula C12H10BrNO2S [7119]
Molecular Weight 312.18 g/mol [7119]

Ethyl 5-bromo-2-phenyl-1,3-
IUPAC Name ) [10]
thiazole-4-carboxylate

Density 1.5 g/cm3 [7]
Boiling Point 408°C at 760 mmHg [7]
Flash Point 200.6°C [7]
Purity Typically =295% [9][10]
Physical Form Solid

Storage Sealed in dry, 2-8°C [8]

Synthesis and Mechanistic Insights
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The construction of the substituted thiazole core is most reliably achieved through the
Hantzsch thiazole synthesis, a classic and high-yielding reaction first described in 1887.[11][12]

The Hantzsch Thiazole Synthesis: A Foundational
Approach

The Hantzsch synthesis involves the condensation reaction between an a-haloketone and a
thioamide.[13] The reaction proceeds through a multistep pathway initiated by an SN2 attack of
the nucleophilic sulfur from the thioamide onto the electrophilic carbon of the a-haloketone.[14]
This is followed by an intramolecular cyclization and subsequent dehydration to form the
aromatic thiazole ring.[11] The versatility of this method allows for the introduction of various
substituents on the final thiazole product by simply changing the starting materials.

General Mechanism of Hantzsch Thiazole Synthesis

Proposed Synthetic Pathway for Ethyl 5-bromo-2-
phenylthiazole-4-carboxylate

While direct synthesis in a single step is possible, a more common and controllable laboratory
approach involves a two-step sequence: the initial formation of the 2-phenylthiazole-4-
carboxylate core, followed by selective bromination at the electron-rich C5 position.

» Step 1: Hantzsch Synthesis of Ethyl 2-phenylthiazole-4-carboxylate. Reaction of ethyl 3-
bromo-2-oxobutanoate with benzamide provides the precursor, ethyl 2-phenylthiazole-4-
carboxylate (CAS 59937-01-8).[15]

o Step 2: Electrophilic Bromination. The synthesized thiazole is then subjected to electrophilic
bromination using a reagent like N-Bromosuccinimide (NBS) or bromine in acetic acid to
install the bromo group specifically at the 5-position, yielding the final product.

Proposed Synthesis of Target Compound

‘ Ethyl 3-bromo-2-oxobutanoate | _Hantzsch Synthesis Electrophilic
Ethyl 2-phenylthiazole-4-carboxylate | Bromination (e.g., NBS Ethyl 5-bromo-2-phenylthiazole-4-carboxylate

Hantzsch Synthesis (CAS: 59937-01-8) (CAS: 914347-21-0)
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Proposed Synthesis of Target Compound

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical principles for
thiazole synthesis and bromination.

Part A: Synthesis of Ethyl 2-phenylthiazole-4-carboxylate

e To a solution of benzamide (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask, add
ethyl 3-bromo-2-oxobutanoate (1.1 eq).

o Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with
stirring.

» Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl
acetate mobile phase. The reaction is typically complete within 4-6 hours.

e Upon completion, cool the reaction mixture to room temperature and reduce the solvent
volume under reduced pressure.

e Pour the concentrated mixture into cold water, leading to the precipitation of the crude
product.

» Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

o Recrystallize the crude solid from ethanol to yield pure ethyl 2-phenylthiazole-4-carboxylate
as a solid.

Part B: Bromination to Ethyl 5-bromo-2-phenylthiazole-4-carboxylate

o Dissolve the ethyl 2-phenylthiazole-4-carboxylate (1.0 eq) from Part A in glacial acetic acid
(10 mL/mmol) in a flask protected from light.

e Cool the solution to 0-5°C in an ice bath.
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e Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, maintaining the
temperature below 10°C.

 Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the
starting material is consumed.

o Carefully pour the reaction mixture into a beaker of ice water, resulting in the precipitation of
the brominated product.

o Collect the precipitate by vacuum filtration, wash thoroughly with water to remove acetic
acid, and then with a cold 5% sodium thiosulfate solution to quench any remaining bromine.

e Wash again with water and dry the solid under vacuum to afford the final product, Ethyl 5-
bromo-2-phenylthiazole-4-carboxylate.

Chemical Reactivity and Strategic Functionalization

The title compound is not typically an end-product but rather a versatile intermediate. Its value
lies in the orthogonal reactivity of its functional groups, allowing for selective modifications to
build molecular complexity.

e C5-Bromo Group: This is an excellent handle for transition-metal-catalyzed cross-coupling
reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the
introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, which is a
cornerstone of modern library synthesis for structure-activity relationship (SAR) studies.[16]
[17]

o C4-Ethyl Ester: This group can be readily hydrolyzed under basic conditions (e.g., NaOH or
LiOH) to the corresponding carboxylic acid. The resulting acid is a key precursor for forming
amide bonds via coupling with a diverse range of amines, a common strategy to improve
pharmacokinetic properties and explore new binding interactions.[18][19]
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Key Functionalization Pathways
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Key Functionalization Pathways

Detailed Experimental Protocol: Functionalization
(Amide Formation)

» Ester Hydrolysis: Dissolve Ethyl 5-bromo-2-phenylthiazole-4-carboxylate (1.0 eq) in a
mixture of THF/water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the
mixture at room temperature until TLC analysis confirms the complete consumption of the
starting ester.

 Acidification: Acidify the reaction mixture to pH ~2-3 with 1N HCI.

o Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers,
wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude carboxylic acid.
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e Amide Coupling: Dissolve the crude 5-bromo-2-phenylthiazole-4-carboxylic acid (1.0 eq) in
an anhydrous solvent like DMF or DCM.

e Add a coupling agent such as EDCI (1.2 eq) and an activator like HOBt (1.2 eq), followed by
a tertiary amine base like DIEA (2.5 eq).

« Stir the mixture for 15-20 minutes at room temperature to form the activated ester.

e Add the desired primary or secondary amine (1.1 eq) and continue stirring at room
temperature for 12-24 hours.

» Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric
acid solution, saturated sodium bicarbonate solution, and brine.

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

 Purify the crude residue by column chromatography on silica gel to obtain the desired amide
derivative.

Applications in Contemporary Drug Discovery

The true value of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is demonstrated by its
successful application in the synthesis of biologically active molecules targeting a range of
diseases.

e Anticancer Agents: The 2-phenylthiazole-4-carboxamide scaffold has been identified as a
promising core for the development of novel cytotoxic agents. Studies have shown that
derivatives synthesized from this core exhibit potent activity against various human cancer
cell lines, including breast and colon cancer.[18][19] The ability to rapidly generate libraries of
amides at the C4-position and diverse bi-aryl compounds via C5-coupling allows for
extensive exploration of the SAR to optimize potency and selectivity.[4]

o Antifungal CYP51 Inhibitors: Lanosterol 14a-demethylase (CYP51) is a critical enzyme in
fungal cell membrane biosynthesis and a validated target for antifungal drugs.
Phenylthiazole derivatives have been designed and synthesized as potent CYP51 inhibitors.
[16] The synthesis of these inhibitors often utilizes the C5-bromo position of a thiazole
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intermediate for Suzuki coupling to introduce various substituted phenyl rings, highlighting
the strategic importance of this functional handle in modulating target engagement.[16]

» Broad Biological Significance: Beyond cancer and fungal infections, the substituted thiazole
nucleus is integral to compounds with a vast array of biological activities. These include
agents for treating hypertension, HIV, bacterial infections, and central nervous system
disorders.[2][5] The title compound provides a reliable and versatile starting point for
accessing novel chemical space within these and other therapeutic areas.

Conclusion

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate (CAS 914347-21-0) is far more than a simple
chemical reagent; it is a strategic platform for innovation in drug discovery. Its well-defined
physicochemical properties, accessible synthesis via the robust Hantzsch reaction, and
orthogonally reactive functional groups make it an invaluable tool for medicinal chemists. By
enabling the efficient and modular synthesis of diverse compound libraries, it facilitates the
rapid exploration of structure-activity relationships, accelerating the journey from a chemical
scaffold to a potential therapeutic candidate. For any research organization focused on the
development of novel small-molecule drugs, mastering the chemistry of this keystone
intermediate is a significant step toward achieving its goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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